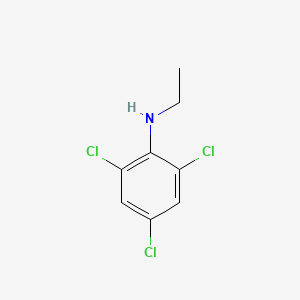
4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- is a complex organic compound with a unique structure that includes a piperidinol ring substituted with a buten-1-ynyl group, two methyl groups, and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- typically involves multi-step organic reactions One common approach is to start with a piperidine derivative and introduce the buten-1-ynyl group through a series of substitution reactions The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency in the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the buten-1-ynyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Piperidinol, 4-(3-buten-1-ynyl)-1-methyl-
- 4-Piperidinol, 4-(3-buten-1-ynyl)-1,2,5-trimethyl-
- 4-Piperidinol, 4-(3-buten-1-ynyl)-1,2,5-trimethyl-, hydrochloride
Uniqueness
Compared to similar compounds, 4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
63791-73-1 |
|---|---|
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
1-benzyl-4-but-3-en-1-ynyl-2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C18H23NO/c1-4-5-11-18(20)12-16(3)19(13-15(18)2)14-17-9-7-6-8-10-17/h4,6-10,15-16,20H,1,12-14H2,2-3H3 |
InChI-Schlüssel |
CUJVRCLELIFOTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CN1CC2=CC=CC=C2)C)(C#CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



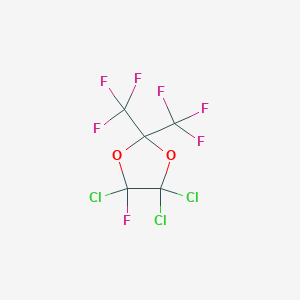


![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)

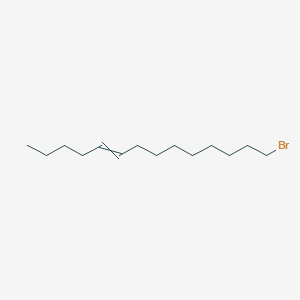
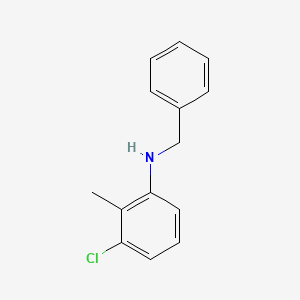
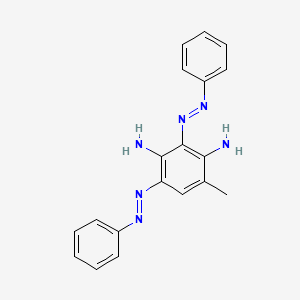

![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)
